molecular formula C5H4BrClN2 B1519152 4-Amino-5-bromo-2-chloropyridine CAS No. 857730-21-3

4-Amino-5-bromo-2-chloropyridine

Cat. No. B1519152
M. Wt: 207.45 g/mol
InChI Key: MGZWZNBANVSZLM-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chloropyridine is a solid compound, often existing in the form of white crystals . It is a chloroaminoheterocyclic compound . It is widely used as an intermediate compound in the fields of pesticides, dyes, and medicine . It serves as an important intermediate in the synthesis of insecticides, fungicides, and herbicides among other agricultural chemicals . Additionally, it is used in the synthesis of dyes and organic synthesis in the pharmaceutical field .


Synthesis Analysis

The synthesis of 4-Amino-5-bromo-2-chloropyridine involves several steps. The pyridine ring position is activated, and a nucleophilic substitution reaction readily occurs . 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular formula of 4-Amino-5-bromo-2-chloropyridine is C5H4BrClN2 . The molecular weight is 207.45 g/mol . The InChI string is InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) .


Chemical Reactions Analysis

4-Amino-5-bromo-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .


Physical And Chemical Properties Analysis

4-Amino-5-bromo-2-chloropyridine has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

It’s worth noting that “4-Amino-5-bromo-2-chloropyridine” is a research-grade chemical , which means it’s primarily used in laboratory settings for experimental purposes. The compound has a molecular formula of C5H4BrClN2 and a melting point range of 122.0-134.0°C . It’s typically sold in a powder form .

  • Pharmaceutical Industry

    • “4-Amino-5-bromo-2-chloropyridine” is used as a key intermediate in the synthesis of various pharmaceuticals . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives .
  • Agrochemical Industry

    • This compound is also used in the agrochemical industry . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
  • Dye Industry

    • In the dye industry, “4-Amino-5-bromo-2-chloropyridine” is used as a key intermediate in the synthesis of various dyes .
  • Chemical Research

    • “4-Amino-5-bromo-2-chloropyridine” is often used in chemical research as a building block or intermediate for the synthesis of more complex molecules .

Safety And Hazards

4-Amino-5-bromo-2-chloropyridine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

5-bromo-2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWZNBANVSZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653228
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-2-chloropyridine

CAS RN

857730-21-3
Record name 5-Bromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-bromo-2-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-4-amino-pyridine was brominated according to the method described in Synthesis 2001, 14, 2175-2179: a solution of 4-chloro-4-amino-pyridine (12.3 g) in acetonitrile (500 ml) was treated with N-bromosuccinimide (17.8 g) and the resulting solution was stirred at room temperature for 24 hours. The solution was then concentrated in vacuo and the residue subjected to silica gel chromatography (cyclohexane:ethyl acetate 8:2) to afford 3-bromo-2-chloro-4-aminopyridine (12.2 g, m.p. 146° C. (hexane/ether)) and 5-bromo-2-chloro-4-aminopyridine (2.9 g, m. p. 117-119° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-4-amino-pyridine
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HJ Den Hertog, JCM Schogt - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
When 3‐bromo‐2,4‐dihydroxypyridine is chlorinated in aqueous hydrochloric acid solution by adding hydrogen peroxide solution, 5‐bromo‐3‐chloro‐2,4‐dihydroxypyridine is formed. …
Number of citations: 11 onlinelibrary.wiley.com

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